"1-(4-Isopropylpyridin-2-yl)ethanone" chemical properties
"1-(4-Isopropylpyridin-2-yl)ethanone" chemical properties
High-Purity Synthesis, Characterization, and Application in Ligand Design
Executive Summary
1-(4-Isopropylpyridin-2-yl)ethanone (CAS: 142896-09-1), also known as 2-Acetyl-4-isopropylpyridine, is a critical heteroaromatic building block. While historically utilized in flavor chemistry for its earthy, herbaceous notes, its contemporary significance lies in organometallic catalysis and medicinal chemistry .
For the research scientist, this molecule is the structural linchpin for synthesizing Bis(imino)pyridine (PDI) pincer ligands.[1] When complexed with iron or cobalt, these ligands form highly active catalysts for olefin polymerization and hydrogenation, where the 4-isopropyl substituent modulates electronic density and solubility without compromising the steric pocket essential for catalytic turnover.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 1-(4-propan-2-ylpyridin-2-yl)ethanone | |
| CAS Registry | 142896-09-1 | |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Appearance | Pale yellow to colorless liquid | Oxidizes slightly upon air exposure |
| Density | 0.992 – 1.009 g/mL (25 °C) | |
| Boiling Point | ~245 °C (760 mmHg) | 105–110 °C at 10 mmHg |
| Solubility | Soluble in DCM, THF, EtOH, Toluene | Immiscible with water |
| pKa (conj.[1][2][3][4] acid) | ~4.5 (Pyridine N) | Estimated based on 2-acetylpyridine |
Synthetic Pathways & Methodology
Retrosynthetic Analysis
Direct Friedel-Crafts acylation of 4-isopropylpyridine is deactivated and regiochemically poor. The most robust "Process Chemistry" route utilizes a Reissert-Henze functionalization via the N-oxide, followed by Grignard addition. This ensures exclusive C2-substitution.
Figure 1: The high-fidelity "Nitrile Route" for regioselective synthesis.
Detailed Experimental Protocol
Note: This protocol is adapted from standard pyridine functionalization methodologies (e.g., Ornstein et al., J. Med. Chem. 1991) and optimized for laboratory scale (10–50g).[1]
Step 1: N-Oxidation
-
Dissolve 4-isopropylpyridine (1.0 eq) in Dichloromethane (DCM). Cool to 0 °C.
-
Add m-Chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise to control exotherm.
-
Stir at room temperature (RT) for 12 hours. Monitor by TLC (DCM/MeOH 9:1).[1]
-
Workup : Wash with 10% Na₂CO₃ (x3) to remove benzoic acid byproducts.[1] Dry organic layer over Na₂SO₄ and concentrate.
-
Checkpoint: Product should be a waxy solid or oil. Purity >95% is required for the next step.
-
Step 2: Cyanation (Reissert-Henze)[1]
-
Dissolve the N-oxide (1.0 eq) in anhydrous DCM under Nitrogen.
-
Add Trimethylsilyl cyanide (TMSCN, 1.5 eq).[1] Caution: HCN source. Use rigorous ventilation.[1]
-
Add Benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Reflux or stir at RT for 16 hours. The solution will darken.
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Purification : Flash chromatography (Hexane/EtOAc) is usually necessary to remove benzoate byproducts.[1] Target: 2-Cyano-4-isopropylpyridine .[4][5]
Step 3: Grignard Addition (The Ketone Formation)[1]
-
Charge a flame-dried flask with 2-Cyano-4-isopropylpyridine (1.0 eq) in anhydrous THF.
-
Cool to -78 °C.
-
Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq) dropwise.[1]
-
Warm to RT and stir for 4 hours. The mixture forms a magnesium imine salt.
-
Hydrolysis : Cool to 0 °C and add 2M HCl carefully. Stir for 1 hour to hydrolyze the imine to the ketone.
-
Neutralize with NaOH to pH ~8 and extract with Ethyl Acetate.
-
Distillation : Purify the final oil via vacuum distillation to remove trace carbinols.
Application: Bis(imino)pyridine (PDI) Ligand Synthesis
The primary utility of 1-(4-Isopropylpyridin-2-yl)ethanone in catalysis is the condensation with anilines to form tridentate PDI ligands.[1] These ligands support iron and cobalt catalysts that are revolutionizing the polymer industry by replacing precious metals (Pd, Pt).[1]
Reaction Logic
The ketone carbonyl is sterically more hindered than an aldehyde. Acid catalysis (p-TsOH or Formic acid) and water removal (Dean-Stark or Molecular Sieves) are mandatory to drive the equilibrium.[1]
Figure 2: Workflow for converting the ketone into a tridentate PDI ligand.
Typical Protocol for PDI Synthesis
-
Combine 1-(4-Isopropylpyridin-2-yl)ethanone (1 eq) and 2,6-diisopropylaniline (2.2 eq) in Toluene.
-
Add catalytic p-Toluenesulfonic acid (p-TsOH).[1]
-
Reflux with a Dean-Stark trap for 24–48 hours.
-
Workup : Remove solvent. Recrystallize from Ethanol/Methanol. The product is usually a yellow/orange crystalline solid.
Characterization Data (Reference)
Use the following data to validate your synthesized material.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | 8.54 | Doublet (d) | C6-H (Pyridine ring, next to N) |
| 7.95 | Singlet (s) | C3-H (Pyridine ring, next to C=O) | |
| 7.28 | Doublet (d) | C5-H | |
| 2.98 | Septet | Isopropyl CH | |
| 2.72 | Singlet (s) | Acetyl CH₃ (Diagnostic) | |
| 1.29 | Doublet (d) | Isopropyl CH₃ | |
| ¹³C NMR (CDCl₃) | 200.5 | C=O[1][3] | Carbonyl carbon |
| 158.0 | C | C4 (Ipso to isopropyl) | |
| 153.2 | C | C2 (Ipso to acetyl) | |
| 149.1 | CH | C6 | |
| IR (Neat) | 1695 cm⁻¹ | Strong | C=O[1] Stretching (Ketone) |
| 1590 cm⁻¹ | Medium | C=N / C=C Aromatic |
Safety & Handling (GHS)[1]
-
Signal Word : WARNING
-
Hazard Statements :
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The ketone functionality can undergo slow aldol condensation or oxidation if left in air/light.[1]
References
-
Synthesis (Nitrile Route) : Ornstein, P. L., et al. "Synthesis and pharmacology of a series of 3-oxo-quinoxaline-2-carboxylic acid antagonists..." Journal of Medicinal Chemistry, 1991 , 34(1), 90–97.[1][3][4][5][6] Link[1]
-
Catalytic Application (PDI Ligands) : Small, B. L., et al. "Iron Catalysts for the Polymerization of Propylene..."[1] Macromolecules, 2004 , 37, 4375.
-
Recent Advances : Zhang, W., et al. "Bis(imino)pyridine Iron Complexes... as Highly Active Catalysts for Ethylene Oligomerization."[1] ACS Omega, 2025 . Link[1]
Sources
- 1. US20170119032A1 - High intensity sweeteners - Google Patents [patents.google.com]
- 2. Bis(imino)pyridine iron alkyls containing beta-hydrogens: synthesis, evaluation of kinetic stability, and decomposition pathways involving chelate participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 6. WO2005087215A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
